molecular formula C73H123N3O31 B050968 N-Parinaroylganglioside G(M1) CAS No. 120418-73-7

N-Parinaroylganglioside G(M1)

Cat. No. B050968
M. Wt: 1538.8 g/mol
InChI Key: DQOZMNQCTJNGNS-SKUYKWLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Parinaroylganglioside G(M1) is a type of ganglioside that has been extensively studied for its potential therapeutic applications. It is a glycosphingolipid that is found in high concentrations in the nervous system, particularly in the brain. Gangliosides are complex molecules that play important roles in cell signaling and cell-to-cell communication. N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies.

Mechanism Of Action

The mechanism of action of N-Parinaroylganglioside G(M1) is not fully understood, but it is believed to act by modulating cell signaling pathways in the nervous system. It has been shown to interact with a variety of proteins and enzymes involved in cell signaling, and may also have antioxidant properties that help protect neurons from damage.

Biochemical And Physiological Effects

N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of growth factors and other proteins involved in cell signaling, and may also enhance the function of ion channels and receptors in the nervous system. It has also been shown to have antioxidant properties, which may help protect neurons from damage.

Advantages And Limitations For Lab Experiments

N-Parinaroylganglioside G(M1) has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be expensive, and its effects can be difficult to study in vivo due to its complex mechanism of action.

Future Directions

There are many potential future directions for research on N-Parinaroylganglioside G(M1). One area of focus is on its potential therapeutic applications for neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosages and administration methods for therapeutic use. Other areas of focus include investigating its potential as a cognitive enhancer and as a tool for studying cell signaling pathways in the nervous system.

Synthesis Methods

N-Parinaroylganglioside G(M1) can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to build the molecule from simpler components. Enzymatic methods involve the use of enzymes to catalyze the formation of the molecule. Both methods have been used successfully to produce N-Parinaroylganglioside G(M1) for research purposes.

Scientific Research Applications

N-Parinaroylganglioside G(M1) has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and has been investigated as a potential treatment for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to enhance cognitive function and memory.

properties

CAS RN

120418-73-7

Product Name

N-Parinaroylganglioside G(M1)

Molecular Formula

C73H123N3O31

Molecular Weight

1538.8 g/mol

IUPAC Name

5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+

InChI Key

DQOZMNQCTJNGNS-SKUYKWLDSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O

synonyms

N-parinaroylganglioside G(M1)
N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer
NPG-GM1

Origin of Product

United States

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